![molecular formula C16H17N3O B2547450 4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097900-39-3](/img/structure/B2547450.png)
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
Synthesis Analysis
DBO derivatives can be synthesized through various methods. One method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis
The molecular structure of DBO derivatives is complex and can take on several isomeric forms . The DBO ring system is of particular interest because it is found in many physiologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DBO derivatives are complex and involve multiple steps . These reactions often involve the use of catalysts and specific reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of DBO derivatives can vary widely depending on the specific derivative and its structure .Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxazepines, including our compound of interest, serve as a privileged scaffold in medicinal chemistry. Researchers have explored their potential in various therapeutic areas:
- Anti-inflammatory Activity : Some oxazepines exhibit anti-inflammatory properties, making them relevant for conditions involving inflammation .
- Antifungal Agents : Certain oxazepine derivatives have demonstrated antifungal activity .
- Antithrombotic Effects : Oxazepines have been investigated for their potential antithrombotic properties .
- Anti-epileptic and Anti-convulsant Activities : These compounds may play a role in managing epilepsy and convulsions .
- Progesterone Agonists : Oxazepines have been explored as progesterone agonists .
- Analgesic and Anxiolytic Properties : Some oxazepines exhibit analgesic and anxiolytic effects .
Synthetic Chemistry and Novel Methods
The synthesis of oxazepines has been a topic of interest for synthetic chemists. Researchers have developed efficient methods for constructing these heterocyclic compounds:
- One-Pot Synthesis : A novel one-pot three-component reaction has been employed to synthesize bis-heterocyclic oxazepine-quinazolinone derivatives. This approach avoids the use of catalysts and yields structurally interesting compounds with high purity .
- Recent Advances : Recent reports highlight short reaction times and high yields in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives .
Biological and Pharmacological Studies
Oxazepines have been evaluated for their biological activities:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-cyclopropylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-4-14-13(3-1)11-19(9-10-20-14)15-7-8-17-16(18-15)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIPHFWZCJYQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCOC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine |
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